N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a tetrazole ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-methoxyphenoxy)ethylamine: This intermediate is synthesized by reacting 2-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Formation of 5-methyl-1H-tetrazole: This can be achieved by reacting methylamine with sodium azide and triethyl orthoformate.
Coupling Reaction: The final step involves coupling 2-(2-methoxyphenoxy)ethylamine with 5-methyl-1H-tetrazole and benzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-[2-(2-hydroxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the methoxyphenoxy group and the methyl-substituted tetrazole ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-7-5-6-14(12-15)18(24)19-10-11-26-17-9-4-3-8-16(17)25-2/h3-9,12H,10-11H2,1-2H3,(H,19,24) |
InChI Key |
XSIZJIJNSSZOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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